Enol vs. Keto Coordination Mode in Ruthenium(II) Complexes: PDNH vs. Isonicotinoyl Isomer PDINH
In a single study that directly compares four hydrazone ligands, p-dimethylaminobenzaldehyde nicotinoylhydrazone (PDNH) coordinated to ruthenium exclusively in the enol form, whereas its isonicotinoyl isomer (PDINH) and the 4-methoxy derivatives (PMNH, PMINH) all coordinated in the keto form [1]. Single-crystal X-ray diffraction of cis-[Ru(bpy)₂(PDNH)](ClO₄)₂ confirmed the enol oxygen and azomethine nitrogen as the donor atoms, establishing a structural signature that is unique to the nicotinoyl–dimethylamino combination.
| Evidence Dimension | Coordination tautomeric form in octahedral Ru(II) complexes |
|---|---|
| Target Compound Data | PDNH: enol form (deprotonated O-donor, C–O⁻ coordination) |
| Comparator Or Baseline | PDINH (isonicotinoyl isomer): keto form; PMNH (4-methoxy analog): keto form; PMINH: keto form |
| Quantified Difference | Qualitative but definitive: PDNH is the only ligand in the series that binds via enolate oxygen; all others retain the neutral ketonic oxygen. |
| Conditions | cis-[Ru(bpy)₂(L–L)](ClO₄)₂ complexes synthesized from cis-Ru(bpy)₂Cl₂; characterized by IR, UV-Vis, ¹H NMR, and single-crystal XRD (PDNH complex). |
Why This Matters
The enol coordination mode alters the σ-donor and π-acceptor properties of the ligand, directly affecting the redox potential and stability of the metal complex—a differentiation that cannot be achieved with the isonicotinoyl or 4-methoxy analogs.
- [1] Lu, Z.-L., Duan, C.-Y., Wu, D.-H., You, X.-Z. (1998). Synthesis, spectroscopic characterization and crystal structure of cis-(bipyridine)2ruthenium(II) complexes containing nicotinoyl and isonicotinoyl hydrazone as ligands. Transition Metal Chemistry, 23, 631–634. View Source
